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Compound of Interest

Compound Name: Propylene Glycol Dilaurate

Cat. No.: B152313

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic techniques used to
elucidate the structure of Propylene Glycol Dilaurate (PGDL). The document details the
methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform
Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), presenting key data in structured
tables and outlining the experimental workflows.

Introduction to Propylene Glycol Dilaurate

Propylene Glycol Dilaurate (PGDL), with the IUPAC name 2-dodecanoyloxypropyl
dodecanoate, is the diester of propylene glycol and lauric acid.[1] Its chemical formula is
C27Hs204.[1] PGDL is utilized in various applications, including as an emollient and viscosity-
controlling agent in cosmetics and pharmaceutical formulations. A thorough understanding of
its molecular structure is crucial for quality control, formulation development, and stability
studies. Spectroscopic methods are the primary tools for confirming the identity and purity of
this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For Propylene Glycol Dilaurate, *H and *3C NMR are used to confirm the presence
and connectivity of the propylene glycol and laurate moieties.
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Predicted 'H NMR Spectral Data

The following table summarizes the predicted proton NMR chemical shifts for Propylene

Glycol Dilaurate.

Predicted Chemical

Protons (Structure) Shift (5, ppm) Multiplicity Integration
a 5.08 m 1H

b 4.19 dad 1H

C 4.02 dd 1H

d 1.25 d 3H

e, e 2.30 t 4H

f f 1.62 p 4H

g0 1.28 m 28H

h, h' 0.88 t 6H

Predicted using an internal machine learning model.

Predicted *C NMR Spectral Data

The table below details the predicted carbon-13 NMR chemical shifts for Propylene Glycol

Dilaurate.
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Carbon (Structure)

Predicted Chemical Shift (8, ppm)

1 173.8
2 173.3
3 70.8
4 66.4
5 16.4
6, 6' 34.3
7,7 25.0
8,8 29.2
9,9 29.4
10, 10 29.6
11, 11 29.7
12,12’ 31.9
13, 13 22.7
14, 14 14.1

Predicted using an internal machine learning model.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a viscous liquid like PGDL is as follows:

o Sample Preparation: Dissolve approximately 10-50 mg of Propylene Glycol Dilaurate in

0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs). The use of a

deuterated solvent is essential to avoid large solvent signals in the *H NMR spectrum.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (6 = 0.00 ppm).
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 Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of
300 MHz or higher.

e 'H NMR Acquisition:
o Acquire the spectrum at room temperature.

o Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2

seconds.

o A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate

signal-to-noise ratio.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is typically used to simplify the spectrum to single
lines for each unique carbon atom.

o Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of the 13C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands for Propylene
Glycol Dilaurate

The following table lists the expected characteristic absorption bands for PGDL.
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Wavenumber (cm~—?) Vibration Type Functional Group
~2925 C-H stretch (asymmetric) -CHz-
~2855 C-H stretch (symmetric) -CHa2-
~1740 C=0 stretch Ester
~1465 C-H bend -CH2-
~1170 C-O stretch Ester

Experimental Protocol for FT-IR Spectroscopy

For a viscous liquid like Propylene Glycol Dilaurate, the Attenuated Total Reflectance (ATR)
technique is often preferred.

o Sample Preparation: Place a small drop of the neat PGDL sample directly onto the ATR
crystal (e.g., diamond or zinc selenide). No further sample preparation is typically required.

 Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.
o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.
o Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm~1).
o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to deduce its structure by
analyzing its fragmentation pattern.
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Mass Spectrometry Data for Propylene Glycol Dilaurate

The following table summarizes the major mass-to-charge ratios (m/z) observed in the GC-MS
analysis of Propylene Glycol Dilaurate.[1]

m/z Relative Intensity Possible Fragment lon

[CH3CH(OH)CH20H]* (from
74 99.99 rearrangement) or fragment

from laurate chain

87 81.50 [CH3CH(OCHO)]*e
[C12H2302]* (Laurate acylium
214 49.40 _
ion)
54 29.90 Alkyl fragment
75 25.20 [CH3CH(OH)z]*

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of
volatile or semi-volatile compounds like PGDL.

o Sample Preparation: Dissolve a small amount of Propylene Glycol Dilaurate in a volatile
organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.

 Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with an
electron ionization source).

e Gas Chromatography:
o Injector: Operate in split mode with an injection volume of 1 L.
o Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

o Oven Program: A temperature gradient is used to elute the compound, for example,
starting at 100°C and ramping up to 300°C.
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¢ Mass Spectrometry:
o lonization: Electron lonization (El) at 70 eV is standard.
o Mass Analyzer: A quadrupole or time-of-flight analyzer is commonly used.
o Scan Range: Scan a mass range of m/z 40-500.

Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical structure like Propylene Glycol Dilaurate.

Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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